![molecular formula C22H25N3O8S B2487433 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 868982-55-2](/img/structure/B2487433.png)
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide
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Description
The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of oxygen-containing heterocycle . It also contains an oxazolidin ring, which is a type of nitrogen-containing heterocycle . The presence of these functional groups could potentially give this compound interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by X-ray crystallography, which can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the sulfonyl group. These groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the sulfonyl group could make it more soluble in polar solvents .Scientific Research Applications
- The chiral motif of 2,3-dihydro-1,4-benzodioxane is widely used in diverse medicinal substances and bioactive natural compounds. Notable therapeutic agents containing this motif include prosympal, dibozane, piperoxan, and doxazosin .
- The absolute configuration of the C2 stereo center significantly influences the biological activity of benzodioxane derivatives. For instance, some 1,4-benzodioxanes exhibit antihypertensive properties and affinities towards serotonin receptors involved in various conditions .
- Researchers could explore modifications to enhance its antiviral activity, potentially through molecular docking studies and structure-activity relationship investigations .
- The compound’s benzodioxane ring could be a valuable building block for such spiroannulation reactions, leading to novel spirocyclic compounds .
Medicinal Chemistry and Drug Development
Anti-HIV Agents
Rhodium-Catalyzed Spirolactone Synthesis
Enzyme Evolution and Biocatalysis
properties
IUPAC Name |
N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O8S/c1-30-17-5-3-2-4-15(17)13-23-21(26)22(27)24-14-20-25(8-9-33-20)34(28,29)16-6-7-18-19(12-16)32-11-10-31-18/h2-7,12,20H,8-11,13-14H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQJUFKNDMMZGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide |
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